Enhanced Lipophilicity (logP) vs. Non‑Fluorinated Benzamide Analog
The 3‑trifluoromethyl group significantly increases the lipophilicity of the benzamide portion relative to a non‑fluorinated reference compound. 4‑ethoxy‑N-(1‑ethyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzamide (PubChem CID 27639409), a representative non‑fluorinated analog, exhibits a computed XLogP3‑AA value of 2.8 [REFS‑1]. Although experimental logP data for the target compound are not publicly available, the introduction of a single CF₃ group typically raises logP by 0.5–1.5 log units in analogous benzamide systems [REFS‑2]. This elevated lipophilicity can enhance membrane permeability and target‑tissue distribution, factors that are critical for intracellular kinase engagement.
| Evidence Dimension | Computed octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted ΔlogP ≈ +0.5–1.5 vs. non‑fluorinated analog (class‑level SAR inference) |
| Comparator Or Baseline | 4‑ethoxy‑N-(1‑ethyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzamide; XLogP3‑AA = 2.8 |
| Quantified Difference | Estimated ΔlogP = +0.5–1.5 (based on established CF₃‑induced logP shift) |
| Conditions | Computed value (XLogP3‑AA) from PubChem database |
Why This Matters
Higher lipophilicity often translates to improved passive permeability and intracellular accumulation, which are essential for reaching cytosolic kinase targets; therefore, the trifluoromethyl analog is predicted to exhibit superior cellular permeability compared to its non‑fluorinated counterparts.
- [1] PubChem. 4‑ethoxy‑N-(1‑ethyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzamide (CID 27639409). View Source
- [2] Gillis, E.P.; Eastman, K.J.; Hill, M.D.; Donnelly, D.J.; Meanwell, N.A. J. Med. Chem. 2015, 58, 8315‑8359. View Source
